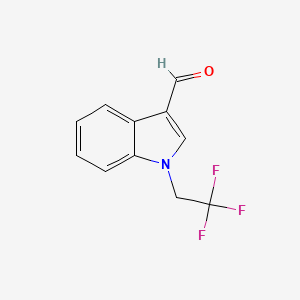

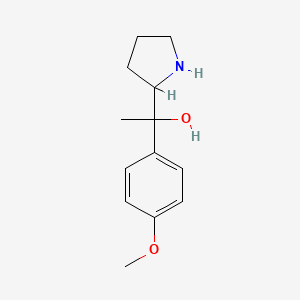

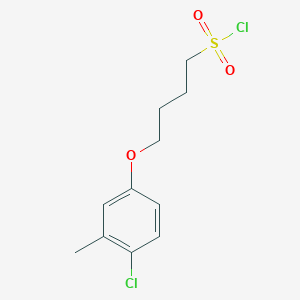

![molecular formula C9H13N3 B1469287 {[1-(丁-2-炔-1-基)-1H-吡唑-4-基]甲基}(甲基)胺 CAS No. 1339261-06-1](/img/structure/B1469287.png)

{[1-(丁-2-炔-1-基)-1H-吡唑-4-基]甲基}(甲基)胺

描述

{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine, also known as N-methyl-1-but-2-yn-1-yl-1H-pyrazol-4-amine, is an organic compound that has been studied for its potential applications in pharmaceutical and medical research. This compound has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anti-microbial effects. Furthermore, it has been used in the synthesis of various drugs and in the development of new drug delivery systems.

作用机制

The mechanism of action of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is not fully understood. However, it is believed that the compound acts as an agonist at opioid receptors, resulting in analgesic and anti-inflammatory effects. Additionally, the compound has been found to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine have been studied in various animal models. It has been found to have analgesic, anti-inflammatory, and anti-microbial effects. Additionally, the compound has been found to reduce the levels of certain inflammatory markers, such as tumor necrosis factor-alpha and interleukin-6. Furthermore, it has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.

实验室实验的优点和局限性

The major advantage of using {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, the compound has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs. However, there are some limitations to using this compound in laboratory experiments. For instance, the compound is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, the compound has a relatively short half-life, meaning that it may need to be synthesized and used on a regular basis.

未来方向

There are a number of potential future directions for {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine. One potential direction is to further investigate its mechanism of action and explore its potential applications in the development of new drugs. Additionally, further research could be conducted to explore its potential therapeutic effects in humans. Additionally, further studies could be conducted to explore its potential use in the synthesis of new compounds and drug delivery systems. Finally, further research could be conducted to explore its potential use in the development of new drug formulations, such as tablets, capsules, and injectables.

科学研究应用

炔丙基胺的合成

炔丙基胺是一类具有重要药学和生物学性质的化合物。 它们通过 A3 和 KA2 偶联等反应合成,这些反应在生产用于治疗帕金森病和阿尔茨海默病等神经退行性疾病的药物中必不可少 。所述化合物可作为炔丙基胺衍生物合成的前体。

神经退行性疾病治疗

炔丙基胺的衍生物,例如 帕吉林、雷沙吉兰 和 司来吉兰,用于治疗神经退行性疾病。 这些化合物充当单胺氧化酶抑制剂,对 MAO-B 具有特异性活性,MAO-B 与阿尔茨海默病等疾病有关 。该化合物的结构允许合成这些神经保护剂。

抗癌应用

该化合物的衍生物已被鉴定为抑制赖氨酸特异性脱甲基酶-1 (LSD-1),该酶与化疗剂一起使用,可以诱导衰老并抑制癌细胞的生长 。 此外,它对脯氨酸-5-羧酸还原酶-1 (PYCR1) 具有抑制作用,使其在癌症治疗中具有价值 .

抗菌活性

含有 1,2,3-三唑部分的化合物,可以从所述化合物合成,已显示出有希望的抗菌活性 。这包括开发新型抗生素和抗真菌剂的潜在应用。

Sonogashira 交叉偶联反应

该化合物是 Sonogashira 交叉偶联反应中一种有用的合成子,这些反应对于创建用于制药和材料科学的复杂有机分子至关重要 。 它可以通过相转移催化进行 N-烷基化,保持敏感官能团的完整性 .

绿色化学

炔丙基胺的无溶剂合成代表了一种绿色化学方法,减少了化学合成的环境影响 。该化合物可用于这种无溶剂反应,有助于实现更可持续的化学工艺。

糖尿病治疗

作为帕吉林的前体,该化合物可以间接地促进 1 型糖尿病的治疗。 帕吉林作为单胺氧化酶抑制剂,已被用于控制该疾病及其心血管并发症 .

神经保护和神经修复作用

该化合物的衍生物,特别是那些含有炔丙基部分的衍生物,已显示出独立于 MAO-B 抑制的神经保护作用。 它们有助于减少氧化应激并稳定线粒体膜,这对于治疗帕金森病至关重要 .

属性

IUPAC Name |

1-(1-but-2-ynylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPGXAMTVSMZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C=C(C=N1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

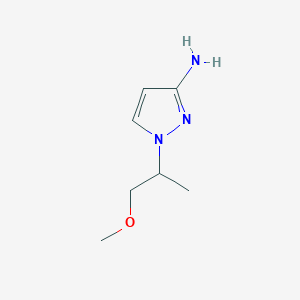

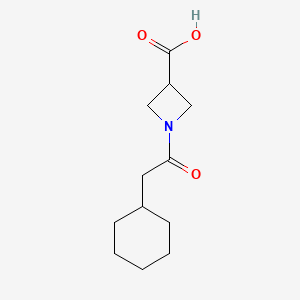

![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)

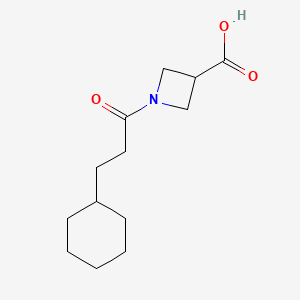

![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)

![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

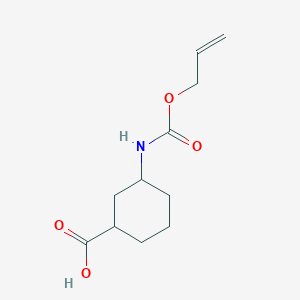

![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)